Thermal Stability of Derived Polymers: Comparative Tg and Td5% Data for Triphenylmethane-Based Polyimides
Polyimides synthesized using a hydroxyl-containing triphenylmethane-based diamine monomer (structurally derived from the target compound class) exhibit high glass transition temperatures (Tg) ranging from 314 to 351 °C and 5% weight loss degradation temperatures (Td5%) of 480 to 501 °C . In contrast, hyperbranched polyimides prepared from the comparator 4,4',4''-triaminotriphenylmethane (a structurally analogous triamine lacking the central hydroxyl) with pyromellitic dianhydride demonstrate lower thermal stability, with no significant weight loss observed only up to 250 °C and glass transition temperatures above 200 °C, representing a quantifiable shift in thermal performance ceiling [1].
| Evidence Dimension | Thermal Stability of Derived Polyimide Films |
|---|---|
| Target Compound Data | Tg: 314–351 °C; Td5%: 480–501 °C (for TPM-based PIs with TBS side-groups) |
| Comparator Or Baseline | Hyperbranched polyimide from 4,4',4''-triaminotriphenylmethane: No weight loss up to 250 °C; Tg > 200 °C [1] |
| Quantified Difference | Increase in decomposition temperature threshold by ~230–251 °C; Increase in Tg range by ~114–151 °C |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere; Differential scanning calorimetry (DSC) for Tg |
Why This Matters
For applications requiring high-temperature processing or end-use environments (e.g., aerospace, microelectronics), the selection of a monomer that yields polymers with a Td5% exceeding 480 °C versus one limited to 250 °C represents a critical procurement decision to ensure material integrity and performance.
- [1] Sysel, P., Minko, E., & Čechová, R. (2009). Preparation and characterization of hyperbranched polyimides based on 4,4’,4’’-triaminotriphenyl-methane. e-Polymers, 9(1), 081. DOI: 10.1515/epoly.2009.9.1.976 View Source
